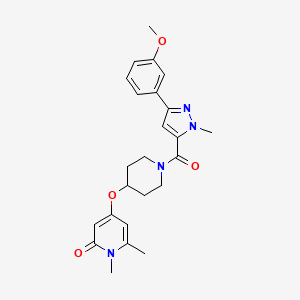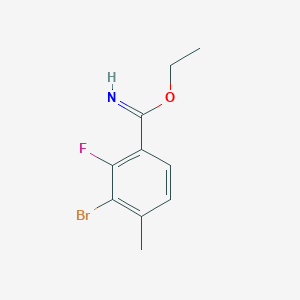![molecular formula C20H21NO4 B2496431 Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 850905-36-1](/img/structure/B2496431.png)
Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives involves multi-step reaction sequences, starting from basic precursors like anthranilic acid to form complex structures incorporating the isoquinoline motif. These syntheses often employ cyclization reactions, reductions, and condensations to achieve the desired scaffold. For example, ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, a compound with a structure related to the target molecule, showcases the intricate steps involved in constructing such complex molecules, starting from simpler building blocks (Nguyen et al., 2019).
Molecular Structure Analysis
Crystallographic studies provide insight into the molecular geometry and intermolecular interactions of similar compounds. For instance, the crystal structure analysis of a closely related compound revealed the presence of weak hydrogen bonds and π–π interactions, which contribute to the stability of the crystal lattice (Baba et al., 2019). Such studies are essential for understanding the three-dimensional arrangement and potential reactivity sites of the molecule.
Chemical Reactions and Properties
Chemical reactions involving ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate and its analogs often include nucleophilic attacks, cyclization reactions, and the formation of complex heterocyclic structures. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density and thus the reactivity of the molecule.
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and crystallinity, can be influenced by the molecular structure. For example, the presence of specific functional groups or the overall molecular geometry can affect the compound's physical state, solubility in various solvents, and crystalline form. These properties are crucial for determining the compound's suitability for different applications and its behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are determined by the molecular structure of ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate. The presence of functional groups such as esters, ethers, and aromatic rings within the molecule plays a significant role in its chemical behavior. Spectroscopic methods, such as FT-IR and NMR, are instrumental in elucidating these properties by providing detailed information on the molecular structure and the electronic environment of the atoms within the molecule (El-Azab et al., 2016).
Applications De Recherche Scientifique
Crystal Structure and Chemical Analysis
- Crystal Structure and Hirshfeld Surface Analysis : Research on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate highlights its crystal structure, demonstrating weak hydrogen bonds and π–π interactions that contribute to a three-dimensional network structure, stabilizing the compound's structure (Filali Baba et al., 2019).
- Spectroscopic Analysis : Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate was analyzed via spectroscopic methods (FT-IR, FT-Raman, NMR) and molecular docking studies, revealing insights into its molecular structure and potential inhibitory activity against specific targets (El-Azab et al., 2016).
Synthesis and Antimicrobial Properties
- Synthesis and Antimicrobial Activities : A study explored the synthesis and characterization of new quinazolines, derived from reactions involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, displaying antimicrobial properties against various bacterial and fungal strains (Desai et al., 2007).
Cytotoxicity and Antitumor Screening
- Cytotoxicity and Docking Simulation : Research involving ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate derivatives highlighted their potential in vitro antitumor activities through cytotoxic assays and molecular docking simulations, providing insights into their therapeutic potential against various cancer cell lines (Saleh et al., 2020).
Molecular Docking and Biological Evaluation
- Molecular Docking and Biological Evaluation : A study on a new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivative showcased its synthesis, characterization, and potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, suggesting its efficacy as an anti-cancer agent (Riadi et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1 (2 H )-one derivatives as antioomycete agents against P. recalcitrans .
Propriétés
IUPAC Name |
ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-24-19(22)14-25-18-10-6-9-17-16(18)11-12-21(20(17)23)13-15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTHTYWQAMGOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1CCN(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496348.png)
![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)
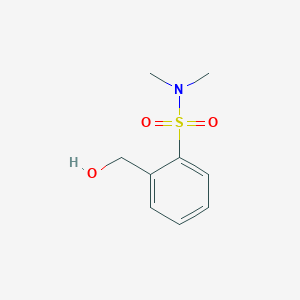
![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

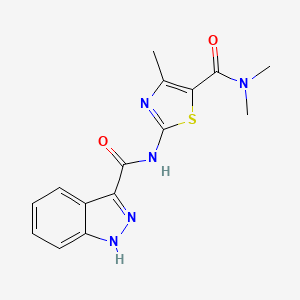
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)
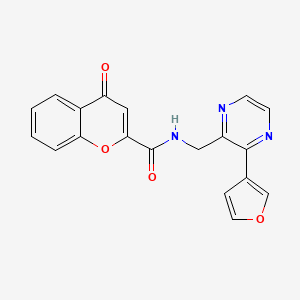
![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)
![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)
